Diisopropylphosphate

Catalog No.
S580132
CAS No.
1611-31-0
M.F
C6H15O4P
M. Wt
182.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diisopropylphosphate

CAS Number

1611-31-0

Product Name

Diisopropylphosphate

IUPAC Name

dipropan-2-yl hydrogen phosphate

Molecular Formula

C6H15O4P

Molecular Weight

182.15 g/mol

InChI

InChI=1S/C6H15O4P/c1-5(2)9-11(7,8)10-6(3)4/h5-6H,1-4H3,(H,7,8)

InChI Key

WZPMZMCZAGFKOC-UHFFFAOYSA-N

SMILES

CC(C)OP(=O)(O)OC(C)C

Synonyms

diisopropylphosphate

Canonical SMILES

CC(C)OP(=O)(O)OC(C)C

Diisopropyl phosphate is an organic compound with the molecular formula C6H15O3PC_6H_{15}O_3P and a molar mass of approximately 166.16 g/mol. It appears as a colorless, clear liquid and is soluble in water, with a boiling point ranging from 71 to 79 °C depending on the pressure conditions . This compound is known for its applications as an intermediate in the production of various chemicals, particularly in the pesticide and pharmaceutical industries. The compound is classified as harmful, with potential irritant effects on the eyes, skin, and respiratory system .

As mentioned earlier, diisopropylphosphate acts as an acetylcholinesterase inhibitor. Acetylcholine is a vital neurotransmitter responsible for muscle movement and other nerve impulses. When AChE is inhibited, acetylcholine accumulates at the neuromuscular junction, leading to continuous muscle stimulation, tremors, and eventually paralysis [].

Diisopropylphosphate is likely to be toxic due to its AChE inhibitory properties. Detailed data on its toxicity is not available, but it's important to handle it with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood due to its potential health risks [].

Researching Cholinesterase Activity:

DIPP can be used as a substrate for cholinesterases, enzymes responsible for breaking down the neurotransmitter acetylcholine. By measuring the rate at which DIPP is hydrolyzed by cholinesterases, researchers can assess the activity of these enzymes in various biological samples. This information can be valuable in understanding the function of the nervous system and diagnosing certain neurological disorders [1].

Source

Studying Organophosphate (OP) Nerve Agent Mechanisms:

DIPP shares some structural similarities with certain organophosphate (OP) nerve agents. Researchers can utilize DIPP as a model compound to study the mechanisms by which these agents inhibit cholinesterase activity, leading to their toxic effects. Insights gained from studying DIPP can aid in developing antidotes and preventative measures against OP nerve agent poisoning [2].

Source

Investigating Metal Ion Interactions:

DIPP can form complexes with various metal ions due to its ability to act as a chelating agent. Researchers can use DIPP to study the interaction between metal ions and organic molecules, which holds significance in areas like environmental chemistry and bioinorganic chemistry [3].

Source

  • Esterification: This is the primary reaction for synthesizing diisopropyl phosphate, typically involving the reaction of phosphorus trichloride with isopropanol in the presence of a catalyst. The reaction produces diisopropyl phosphate along with hydrochloric acid as a byproduct .
  • Dealkylation: In the presence of hydrogen chloride, diisopropyl phosphate can undergo dealkylation, leading to the formation of other phosphite derivatives. This reaction has been studied to understand the kinetics involved .
  • Hydrolysis: Diisopropyl phosphate can hydrolyze in aqueous environments, forming diisopropyl hydrogen phosphate and subsequently phosphoric acid under certain conditions.

The synthesis of diisopropyl phosphate typically involves:

  • Esterification Reaction:
    • Phosphorus trichloride is reacted with isopropanol.
    • A catalyst is added to facilitate the reaction.
    • The process usually occurs under controlled temperature conditions to optimize yield and minimize byproducts .
  • Neutralization and Distillation:
    • After the reaction, the mixture is neutralized and distilled to purify diisopropyl phosphate .
  • Alternative Methods:
    • Some methods involve direct reactions between phosphorus compounds and alcohols under varying conditions to achieve desired yields and purity levels .

Research on diisopropyl phosphate interactions focuses on its reactivity with other chemicals, particularly its dealkylation reactions with amines and hydrochlorides. These studies help understand its behavior in different chemical environments and its potential transformations during synthesis processes . Additionally, its interactions with biological systems are significant for assessing toxicity and environmental impact.

Several compounds share structural similarities with diisopropyl phosphate, including:

Compound NameMolecular FormulaUnique Features
Diethyl PhosphateC4H11O4PC_4H_{11}O_4PUsed primarily as a solvent and reagent
Dimethyl PhosphateC3H9O4PC_3H_{9}O_4PCommonly used in biochemical research
Diisobutyl PhosphateC8H19O4PC_8H_{19}O_4PKnown for higher lipophilicity
Triphenyl PhosphateC18H15O4PC_{18}H_{15}O_4PUsed as a plasticizer and flame retardant

Uniqueness of Diisopropyl Phosphate

Diisopropyl phosphate stands out due to its specific applications in agricultural chemistry and its relatively low toxicity compared to some other phosphates. Its unique structure allows it to function effectively as an intermediate in synthesizing various agrochemicals while maintaining a balance between efficacy and safety.

XLogP3

0.1

Other CAS

1611-31-0

Wikipedia

Diisopropyl hydrogen phosphate

Dates

Last modified: 08-15-2023

Explore Compound Types